molecular formula C24H26ClN3OS B2422614 4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 866038-76-8

4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B2422614
CAS No.: 866038-76-8
M. Wt: 440
InChI Key: PSPHUECQDMWRKR-UHFFFAOYSA-N
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Description

4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and chlorophenyl groups, as well as a morpholine ring. Its molecular formula is C23H26ClN3OS.

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3OS/c1-17-13-28(14-18(2)29-17)23-12-22(16-30-15-19-8-10-21(25)11-9-19)26-24(27-23)20-6-4-3-5-7-20/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPHUECQDMWRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The preparation of the compound may also involve the use of 4-chlorophenyl methyl sulfone as an intermediate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. For example:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Biological Activity

The compound 4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine (CAS No. 338960-30-8) is a complex organic molecule that exhibits a variety of biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Molecular Structure

The molecular formula of the compound is C18H22ClN3OSC_{18}H_{22}ClN_3OS, with a molar mass of 363.9 g/mol. The structure includes a pyrimidine ring, a chlorophenyl group, and a dimethylmorpholine moiety, which contribute to its biological activities.

PropertyValue
Molecular FormulaC18H22ClN3OS
Molar Mass363.9 g/mol
CAS Number338960-30-8

Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related sulfanylmethyl derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicated that derivatives containing the pyrimidine core possess inhibitory effects on cancer cell proliferation. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer models .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Notably, it has been evaluated as an acetylcholinesterase (AChE) inhibitor, with findings suggesting strong inhibitory activity against this enzyme, which is crucial in neurodegenerative diseases .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of synthesized compounds related to the target molecule. The results indicated that several derivatives exhibited notable activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Evaluation : In a series of experiments assessing the cytotoxicity of pyrimidine derivatives on human cancer cell lines, certain compounds demonstrated IC50 values below 20 µM, indicating potent anticancer activity .
  • Enzyme Inhibition Studies : Research highlighted that the compound showed effective inhibition of urease and AChE enzymes in vitro, with IC50 values suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

  • Binding to Enzymes : The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their function.
  • Modulation of Receptors : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
  • Influencing Gene Expression : Some studies suggest that such compounds may affect gene expression related to apoptosis and cell cycle regulation.

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